molecular formula C15H13N3O2 B8712729 2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid

2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid

Cat. No.: B8712729
M. Wt: 267.28 g/mol
InChI Key: PSIDSNQONSDNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of fibroblast growth factor receptors, which play a crucial role in various biological processes, including cell proliferation, differentiation, and angiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid typically involves multiple steps. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine with benzylamine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in inhibiting fibroblast growth factor receptors, which are involved in various cellular processes.

    Medicine: Potential therapeutic agent for treating diseases such as cancer due to its inhibitory effects on fibroblast growth factor receptors.

    Industry: Utilized in the development of new drugs and chemical compounds.

Mechanism of Action

The mechanism of action of 2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid involves its interaction with fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activity, leading to a reduction in cell proliferation and angiogenesis. This inhibition is particularly significant in the context of cancer, where abnormal activation of these receptors can contribute to tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific binding affinity and inhibitory potency against fibroblast growth factor receptors. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid

InChI

InChI=1S/C15H13N3O2/c19-15(20)12-4-1-2-6-13(12)17-8-10-9-18-14-11(10)5-3-7-16-14/h1-7,9,17H,8H2,(H,16,18)(H,19,20)

InChI Key

PSIDSNQONSDNNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC2=CNC3=C2C=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of anthranilic acid (1.37 g, 1.0 mmol), 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.46 g, 1.0 mmol), and p-toluenesulfonic acid mohohydrate (0.025 g, 0.13 mmol) in 30 mL of anhydrous toluene was stirred at reflux for 1 h. After being cooled to RT, NaBH4 (0.9 g) was added, and the mixture was stirred at RT for 30 min. The reaction was quenched with MeOH, and the volatiles were removed under reduced pressure. The residue was taken up in water, AcOH was added to bring pH to 4, and the mixture was extracted with EtOAc. The combined organic portions were washed with brine, dried over MgSO4, filtered, and condensed. The residue was purified by flash column chromatography to give the titled compound. MS (ES+): 268.1 (M+H)+. Calc'd for C15H13N3O2-267.10.
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step Two

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